2-Chloro-4-iodobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-4-iodobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVMRDPGPFENNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Halogenated Benzene
A common industrial approach involves reacting a halogenated benzene derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Reaction: Chlorobenzene or a halogenated benzene derivative is treated with chlorosulfonic acid.
- Conditions: Typically carried out under controlled temperature (often 60°C or higher).
- Yield: Yields for related sulfonyl chlorides such as 4-chlorobenzenesulfonyl chloride can reach up to 80-89% under optimized conditions with stoichiometric excess of chlorosulfonic acid.
Sulfonylation via Sodium Sulfonate Salt Intermediate
An alternative method involves:
- Preparing the sodium salt of the sulfonic acid derivative (e.g., sodium 4-chlorobenzenesulfonate).
- Reacting this salt with chlorosulfonic acid in an organic solvent such as chloroform.
- This method can yield up to 80-89% of the sulfonyl chloride product but requires isolation and drying of the sodium sulfonate salt, which is less economical industrially.
Oxyhalogenation of Thiols and Disulfides
A more recent and environmentally friendly approach involves:
- Starting from the corresponding thiol or disulfide.
- Using oxone (potassium peroxymonosulfate) in combination with halide salts (e.g., KCl for chlorides) in aqueous media.
- This method rapidly produces sulfonyl chlorides under mild conditions with high yields (up to 98% for phenylsulfonyl chloride).
- Although this method has been demonstrated for phenyl sulfonyl halides, it shows potential for halogenated derivatives including iodides and chlorides.
Halogenation of Sulfonyl Chloride Derivatives
- The introduction of iodine at the 4-position can be achieved by electrophilic aromatic substitution on a preformed sulfonyl chloride intermediate.
- For example, 4-iodophenol derivatives can be converted to sulfonyl chlorides via reaction with sulfonyl chloride reagents (e.g., p-toluenesulfonyl chloride) in the presence of pyridine and dichloromethane, followed by purification.
- This method allows selective installation of iodine after sulfonyl chloride formation.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct sulfonylation of halogenated benzene | Chlorobenzene or halogenated benzene | Chlorosulfonic acid, 60°C, organic solvent | 72-89 | Requires excess chlorosulfonic acid; industrially common; environmental concerns |
| Sulfonylation via sodium sulfonate salt | Sodium 4-chlorobenzenesulfonate | Chlorosulfonic acid, chloroform | ~80-89 | Requires isolation/drying of salt; less economical industrially |
| Oxyhalogenation of thiols/disulfides | Thiophenol or derivatives | Oxone, KCl or other halide salts, aqueous | 88-98 | Mild, rapid, environmentally friendly; demonstrated for phenyl sulfonyl chlorides |
| Halogenation post-sulfonyl chloride formation | 4-Iodophenol derivatives | Pyridine, sulfonyl chloride reagent, DCM | ~73 (for related esters) | Allows selective iodine introduction; multi-step; requires purification |
Detailed Research Findings and Notes
Excess Chlorosulfonic Acid Use: While excess chlorosulfonic acid improves yield, it poses challenges in cost and waste treatment. Efforts to minimize its use while maintaining high yields have been reported.
Solvent Effects: Use of substituted benzene solvents with polar groups can enhance reaction efficiency in sulfonyl chloride synthesis from sulfonic acid salts.
Environmental Considerations: The oxyhalogenation method using oxone and halide salts in water represents a greener alternative, avoiding harsh chlorosulfonic acid and organic solvents.
Purification: The final sulfonyl chloride products are typically purified by flash chromatography or recrystallization to remove byproducts and unreacted starting materials.
Regioselectivity: The presence of chlorine and iodine substituents influences reactivity and regioselectivity during sulfonylation and halogenation steps, requiring careful control of reaction conditions to obtain the desired 2-chloro-4-iodo substitution pattern.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonyl chloride group, which makes the aromatic ring more susceptible to electrophilic attack.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols, which react under mild to moderate conditions.
Major Products Formed
EAS Reactions: Products include halogenated, nitrated, and sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
Organic Synthesis
Key Intermediate : 2-Chloro-4-iodobenzene-1-sulfonyl chloride is primarily utilized as an electrophilic reagent in nucleophilic substitution reactions. It can introduce sulfonyl groups into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals.
Reactions :
- Nucleophilic Aromatic Substitution : The compound can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate ester derivatives. For example, it has been successfully used to synthesize various sulfonamide compounds that exhibit biological activity.
- Coupling Reactions : It can also participate in coupling reactions with aryl or vinyl nucleophiles, leading to the formation of biaryl compounds that are important in materials science and drug development.
Medicinal Chemistry
Pharmaceutical Development : The compound is significant in the synthesis of pharmaceutical agents. It serves as a building block for drugs targeting various diseases, including cancer and bacterial infections. The introduction of the sulfonyl group enhances the pharmacological properties of the resultant compounds.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Synthesis of Sulfonamides | Medicinal Chemistry | Researchers demonstrated that this compound can be used to synthesize potent sulfonamide antibiotics with improved efficacy against resistant bacterial strains. |
| Material Science | Polymer Chemistry | The compound has been utilized in the synthesis of functionalized polymers with enhanced thermal stability and mechanical properties, making them suitable for high-performance applications. |
| Biological Activity Screening | Drug Discovery | Studies have shown that derivatives obtained from this compound exhibit significant inhibitory activity against specific cancer cell lines, indicating its potential as a lead compound for further drug development. |
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodobenzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following sulfonyl chlorides and halogenated aromatics share structural or functional similarities with 2-chloro-4-iodobenzene-1-sulfonyl chloride:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes | Potential Applications |
|---|---|---|---|---|---|
| This compound | C₆H₃Cl₂IO₂S | 336.96 | Cl (position 2), I (position 4) | High electrophilicity due to sulfonyl chloride; iodine acts as a potential leaving group | Pharmaceutical intermediates, radiochemistry |
| 2-Chloro-4-cyanobenzenesulfonyl chloride | C₇H₃Cl₂NO₂S | 248.09 | Cl (position 2), CN (position 4) | Enhanced electrophilicity from electron-withdrawing cyano group | Polymer chemistry, sulfonamide synthesis |
| 2-(4-Isoxazolyl)benzenesulfonyl chloride | C₉H₆ClNO₃S | 251.67 | Isoxazole (position 4) | Heterocyclic substituent enables hydrogen bonding/π-π interactions | Medicinal chemistry, enzyme inhibitors |
| 2-Chloro-4-cyclopropyl-1-iodobenzene | C₉H₈ClI | 278.52 | Cl (position 2), I (position 4), cyclopropyl (position 1) | Steric hindrance from cyclopropyl group | Cross-coupling reaction precursor |
Detailed Analysis
2-Chloro-4-cyanobenzenesulfonyl Chloride
- Structural Differences: The iodine in the parent compound is replaced with a cyano (-CN) group, reducing molecular weight (248.09 vs. 336.96 g/mol) but increasing electron-withdrawing effects .
- Reactivity: The cyano group enhances the electrophilicity of the sulfonyl chloride, favoring nucleophilic substitution (e.g., with amines to form sulfonamides).
- Applications: Preferred in synthesizing thermally stable polymers or agrochemicals due to the cyano group’s stability .
2-(4-Isoxazolyl)benzenesulfonyl Chloride
- Structural Differences : The iodine and chlorine are replaced with a heterocyclic isoxazole ring, introducing nitrogen and oxygen atoms .
- Reactivity : The isoxazole ring may participate in hydrogen bonding, altering solubility in polar solvents. The sulfonyl chloride retains reactivity, but steric hindrance from the heterocycle could slow reaction kinetics.
- Applications: Potential use in drug discovery, particularly for targeting enzymes or receptors where the isoxazole moiety serves as a pharmacophore .
2-Chloro-4-cyclopropyl-1-iodobenzene
- Structural Differences : Lacks the sulfonyl chloride group but includes a strained cyclopropyl ring .
- The iodine and chlorine substituents enable halogen-specific coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Useful as a building block in synthesizing complex aromatic systems via cross-coupling .
Research Findings and Trends
- Electrophilicity Hierarchy: 2-Chloro-4-cyanobenzenesulfonyl chloride > this compound > 2-(4-Isoxazolyl)benzenesulfonyl chloride (based on substituent electron-withdrawing effects) .
- Leaving Group Potential: The iodine in this compound makes it more amenable to displacement reactions compared to cyano or isoxazole substituents .
Biological Activity
2-Chloro-4-iodobenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorine atom, an iodine atom, and a sulfonyl chloride functional group. The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors.
The chemical structure of this compound can be represented as follows:
This compound is recognized for its reactivity due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as an antibacterial and anticancer agent. Below are key findings related to its biological effects:
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. In a study assessing its efficacy against Mycobacterium tuberculosis, it was found to inhibit bacterial growth effectively at concentrations as low as 10 µM. The mechanism of action appears to involve interference with bacterial protein synthesis pathways, leading to cell death .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways, which are crucial for the execution phase of apoptosis .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins. This leads to:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, thereby blocking phosphorylation events critical for cell signaling .
- Gene Expression Modulation : It influences the expression levels of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .
Dosage and Toxicity
The effects of this compound vary significantly with dosage:
| Dosage (µM) | Effect on Cell Viability | Mechanism |
|---|---|---|
| 0 - 10 | Minimal effect | No significant interaction |
| 10 - 50 | Moderate decrease | Induction of apoptosis |
| >50 | Significant toxicity | Oxidative stress and cellular damage |
At higher concentrations, the compound exhibits cytotoxic effects characterized by increased oxidative stress and damage to cellular components .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Mycobacterium tuberculosis Inhibition : A high-throughput screening identified this compound as a potent inhibitor against M. tuberculosis, achieving over 90% inhibition at specific concentrations .
- Cancer Cell Line Studies : In experiments involving HeLa and MCF-7 cells, treatment with varying concentrations demonstrated a clear correlation between dosage and apoptotic activity, reinforcing its potential use in cancer therapy .
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-4-iodobenzene-1-sulfonyl chloride, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves sulfonation and halogenation steps. A common approach is the chlorosulfonation of 4-iodobenzene derivatives using chlorosulfonic acid, followed by selective iodination. Key parameters include:
- Temperature Control : Excess heat (>50°C) may lead to over-sulfonation or decomposition .
- Solvent Choice : Dichloromethane or carbon tetrachloride is preferred for stabilizing reactive intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like 4-iodobenzenesulfonic acid .
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
- Spectroscopic Analysis :
- Elemental Analysis : Deviations >0.3% in Cl/I/S ratios indicate impurities .
Advanced Research Questions
Q. How do steric and electronic effects of the iodine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The iodine atom’s strong electron-withdrawing nature enhances electrophilicity at the sulfonyl chloride group but introduces steric hindrance. For example:
- Kinetic Studies : Reactions with amines (e.g., aniline) show slower rates compared to non-iodinated analogs due to steric bulk, despite higher electrophilicity .
- Computational Modeling : Density Functional Theory (DFT) reveals partial positive charge localization on the sulfur atom (Mulliken charge: +1.2), favoring SN2 mechanisms .
Q. Data Contradiction :
Q. What are the stability challenges of this compound under ambient storage, and how can decomposition pathways be mitigated?
Methodological Answer:
- Decomposition Pathways :
- Mitigation Strategies :
Q. How can researchers resolve contradictions in reported catalytic activity of Pd complexes derived from this compound?
Methodological Answer: Discrepancies often arise from:
- Ligand Purity : Trace iodide impurities (from incomplete synthesis) poison Pd catalysts. ICP-MS quantification of residual iodide (<10 ppm) is essential .
- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance Pd complex solubility but may coordinate to the metal, altering activity .
Case Study :
A 2023 study achieved consistent catalytic activity by pre-treating the compound with activated charcoal to adsorb impurities, improving cross-coupling yields by 35% .
Safety and Handling (Basic)
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats mandatory due to lachrymatory and skin-corrosive properties .
- Ventilation : Use fume hoods with >100 ft/min face velocity to prevent vapor accumulation (TLV: 0.1 ppm) .
- Spill Management : Neutralize with sodium bicarbonate slurry, then adsorb using vermiculite .
Advanced Analytical Challenges
Q. What advanced chromatographic techniques are suitable for separating this compound from its hydrolysis products?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
